molecular formula C12H17NO B1336027 (1-苄基吡咯烷-3-基)甲醇 CAS No. 5731-17-9

(1-苄基吡咯烷-3-基)甲醇

货号 B1336027
CAS 编号: 5731-17-9
分子量: 191.27 g/mol
InChI 键: QPQQBJDSKDWQMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-Benzylpyrrolidin-3-yl)methanol” is a chemical compound with the empirical formula C12H17NO . It is a heterocyclic building block . The molecular weight of this compound is 191.27 .


Molecular Structure Analysis

The molecular structure of “(1-Benzylpyrrolidin-3-yl)methanol” can be represented by the SMILES string OCC1CCN(C1)Cc2ccccc2 . The InChI key for this compound is QPQQBJDSKDWQMJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-Benzylpyrrolidin-3-yl)methanol” is a solid compound . The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 274.9±15.0 °C at 760 mmHg .

科学研究应用

有机合成中的催化剂

(1-苄基吡咯烷-3-基)甲醇衍生物的一个关键应用是作为有机合成中的催化剂。例如,基于这种化合物的配体已被用于催化 Huisgen 1,3-偶极环加成,提供低催化剂负载、室温下反应时间短以及与各种官能团相容等优点 (Ozcubukcu 等人,2009)

对映选择性合成

在对映选择性合成领域,已采用源自 (1-苄基吡咯烷-3-基)甲醇的化合物。例如,(S)-(1-苄基吡咯烷-2-基)二苯基甲醇已被用作苯乙炔不对称加成到酮中的促进剂,实现了良好的产率和中等的对映选择性 (Ding 等人,2006)

微孔材料合成中的结构导向剂

该化合物还被用作微孔材料合成的结构导向剂。例如,(S)-(-)-N-苄基吡咯烷-2-甲醇有效地指导了具有潜在催化性能的各种铝磷酸盐的结晶 (Gómez-Hortigüela 等人,2007)

不对称自催化

在不对称自催化中,(1-苄基吡咯烷-3-基)甲醇的衍生物,如二苯基(1-甲基吡咯烷-2-基)甲醇,已被用作手性催化剂。这些催化剂在二烷基锌加成到醛中时实现了高对映体过量 (Soai & Shibata,1997)

缓蚀

作为 (1-苄基吡咯烷-3-基)甲醇衍生物的化合物,如 (1-苄基-1H-1,2,3-三唑-4-基)甲醇,已被研究为酸性介质中金属的缓蚀剂。这些衍生物可以通过吸附到金属表面来有效防止腐蚀 (Ma 等人,2017)

结晶微孔铝磷酸盐的合成

(S)-(-)-N-苄基吡咯烷-2-甲醇也参与了结晶微孔铝磷酸盐的合成,展示了其作为结构导向剂的多功能性。该化合物已被用于指导铝磷酸盐中 AFI 型结构的结晶,从而产生在催化中具有潜在应用的材料 (Gómez-Hortigüela 等人,2007)

微孔材料合成中超分子化学的研究

(1-苄基吡咯烷-3-基)甲醇衍生物的超分子化学已在指导纳米孔铝磷酸盐合成的背景下进行了研究。这项研究提供了对这些分子在形成超分子聚集体中的作用的见解,这些超分子聚集体影响所得微孔材料的结构和性能 (Gómez-Hortigüela 等人,2009)

拮抗剂和抗惊厥特性

与 (1-苄基吡咯烷-3-基)甲醇相关的苄基吡咯烷酰胺已被合成并评估其潜在药理特性。这些化合物因其拮抗剂和抗惊厥作用而受到研究,表明 (1-苄基吡咯烷-3-基)甲醇衍生物在药物化学中的广泛应用 (Valenta 等人,1996)

安全和危害

“(1-Benzylpyrrolidin-3-yl)methanol” is classified as Acute Tox. 3 Oral . The hazard statements include H301: Toxic if swallowed . The precautionary statements include P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .

属性

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409189
Record name (1-benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-3-yl)methanol

CAS RN

5731-17-9
Record name (1-benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5731-17-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First, N-benzyl-pyrrolidine-3-methanol was prepared as follows. Methyl N-benzyl-5-oxo-pyrrolidine-3-carboxylate (11.66 g, 50 mmol) was dissolved in diethyl ether and cooled to 0° C. This solution was added to a 0° C. suspension of lithium aluminum hydride in diethyl ether under nitrogen atmosphere. After addition, the mixture was refluxed for 1 hr. and then cooled with an ice bath. To quench the reaction, sodium sulfate decahydrate was added and the mixture was stirred for 1 hr. After filtration, the filtrate was collected, and concentrated to dryness to give N-Benzyl-pyrrolidine-3-methanol. ESMS (C12H17NO): calcd. 191.13; obsd. 192–2 [M+H]+. Retention time (anal. HPLC: 10–70% MeCN/H2O over 5 min)=0.95 min.
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cold (0° C.) suspension of lithium aluminum hydride (2.44 g, 64 mmol) in THF (40 mL) was added methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (5.00 g, 21 mmol). The reaction mixture was stirred at room temperature for 5 hrs. To the reaction mixture were added water (2.5 mL), 15% aqueous sodium hydroxide solution (2.5 mL), and water (7.5 mL), successively. The mixture was filtered through Celite®. The filtrate was concentrated under reduced pressure to give (1-benzyl-3-pyrrolidinyl)methanol. (4.16 g, yield; quant.)
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-Benzylpyrrolidin-3-yl)methanol

Citations

For This Compound
1
Citations
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。